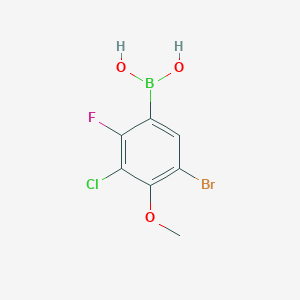

5-Bromo-3-chloro-2-fluoro-4-methoxyphenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-3-chloro-2-fluoro-4-methoxyphenylboronic acid: is an organoboron compound with the molecular formula C7H6BBrClFO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with bromine, chlorine, fluorine, and methoxy groups. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-chloro-2-fluoro-4-methoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions: 5-Bromo-3-chloro-2-fluoro-4-methoxyphenylboronic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: Boronic acids can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.

Esterification: Boronic acids can react with alcohols to form boronate esters.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Pd(PPh3)4, K2CO3, toluene, water, and ethanol.

Oxidation: H2O2, NaOH.

Esterification: Alcohols, acid catalysts.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols.

Esterification: Boronate esters.

Aplicaciones Científicas De Investigación

Chemistry: 5-Bromo-3-chloro-2-fluoro-4-methoxyphenylboronic acid is extensively used in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling. It is valuable in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize biologically active molecules, including potential drug candidates. Its derivatives may exhibit various biological activities, making it a useful building block in drug discovery.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its ability to form stable carbon-carbon bonds makes it a key component in the manufacture of high-performance materials.

Mecanismo De Acción

The mechanism of action of 5-Bromo-3-chloro-2-fluoro-4-methoxyphenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Comparación Con Compuestos Similares

- 3-Bromo-5-fluoro-2-methoxyphenylboronic acid

- 4-Methoxyphenylboronic acid

- 2-Fluoro-3-methoxyphenylboronic acid

Comparison: 5-Bromo-3-chloro-2-fluoro-4-methoxyphenylboronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in selective coupling reactions where other boronic acids might not perform as well. Its combination of bromine, chlorine, fluorine, and methoxy groups provides a unique reactivity profile, making it a versatile tool in synthetic chemistry.

Actividad Biológica

5-Bromo-3-chloro-2-fluoro-4-methoxyphenylboronic acid is a boronic acid derivative with significant implications in medicinal chemistry and organic synthesis. This compound is particularly noted for its utility in the formation of complex molecules, including potential drug candidates, through reactions such as the Suzuki-Miyaura coupling. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug discovery, and relevant case studies.

This compound is characterized by its unique substitution pattern, which includes bromine, chlorine, fluorine, and methoxy groups. These substitutions enhance its reactivity and selectivity in chemical reactions. The compound primarily functions through the following steps in the Suzuki-Miyaura coupling:

- Oxidative Addition : The palladium catalyst interacts with the aryl halide to form a palladium-aryl complex.

- Transmetalation : The boronic acid transfers its aryl group to the palladium complex.

- Reductive Elimination : This step regenerates the palladium catalyst while forming the desired biaryl product.

Anticancer Potential

Recent studies have highlighted the anticancer potential of boronic acids, including this compound. Boronic acids have been shown to exhibit various biological activities such as:

- Inhibition of Cell Proliferation : Compounds similar to this compound have demonstrated significant inhibitory effects on cancer cell lines, as evidenced by IC50 values indicating their potency against different types of cancer cells .

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | MDA-MB-231 (TNBC) | 0.126 | Strong inhibitory effect |

| 5-Fluorouracil (control) | MDA-MB-231 | 11.73 | Lower selectivity index compared to boronic acid |

The biological activity of boronic acids can be attributed to their ability to interact with various biomolecules. For instance, they may inhibit key proteins involved in cancer progression, such as matrix metalloproteinases (MMPs), which are crucial for tumor invasion and metastasis .

Case Studies and Research Findings

- Combination Therapies : In recent clinical studies, boronic acids have been evaluated in combination with existing chemotherapeutics like bortezomib for treating aggressive lymphomas and multiple myeloma. These studies aim to enhance efficacy while reducing resistance associated with conventional therapies .

- In Vivo Studies : In animal models, compounds related to this compound have shown promising results in inhibiting tumor growth and metastasis, particularly in triple-negative breast cancer (TNBC) models. For example, treatment with these compounds resulted in a significant reduction of metastatic nodules compared to controls .

Applications in Drug Discovery

The versatility of this compound extends beyond anticancer applications; it serves as a crucial building block in synthesizing various biologically active molecules. Its derivatives are being explored for potential therapeutic applications across multiple disease areas, including:

Propiedades

IUPAC Name |

(5-bromo-3-chloro-2-fluoro-4-methoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BBrClFO3/c1-14-7-4(9)2-3(8(12)13)6(11)5(7)10/h2,12-13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBXZSQDDBGOQEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1F)Cl)OC)Br)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BBrClFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.